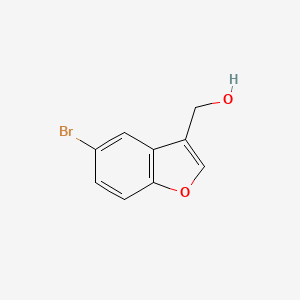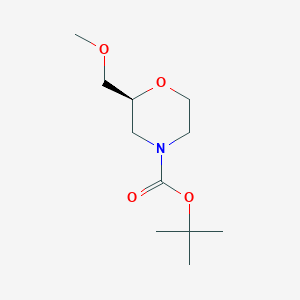
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, a tert-butyl group, and a methoxymethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with similar structural features, used in organic synthesis and pharmaceutical research.
2-Methoxyphenyl isocyanate: Another compound with a methoxy group, used as a reagent in organic synthesis.
Uniqueness
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring, tert-butyl group, and methoxymethyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(methoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-5-6-15-9(7-12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
KNRWSVLIPFTEJX-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)COC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


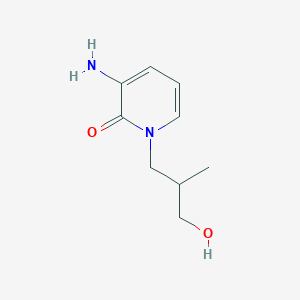
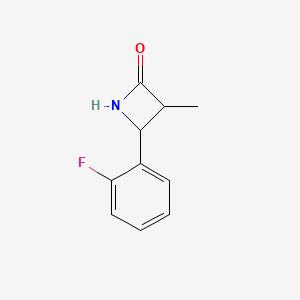
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
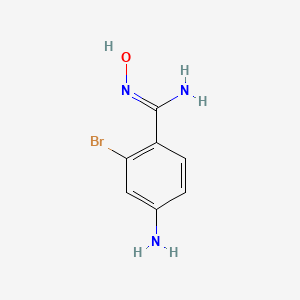
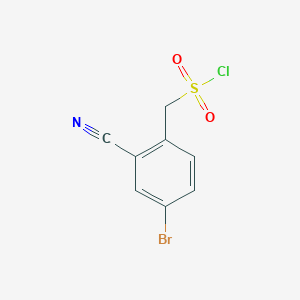
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
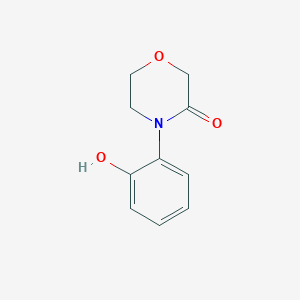
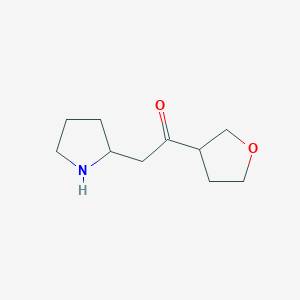
![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
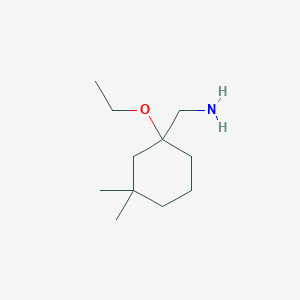
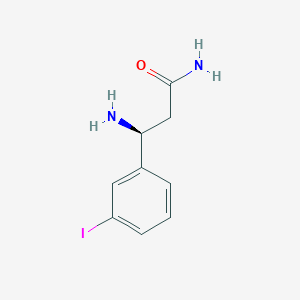
![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
